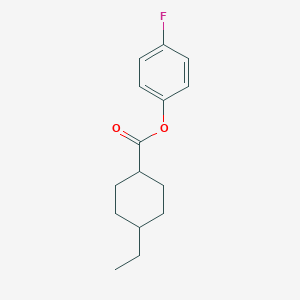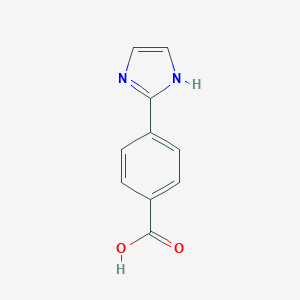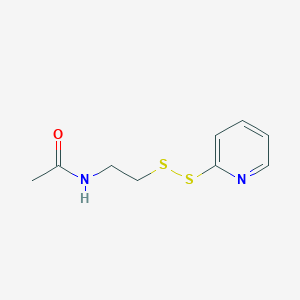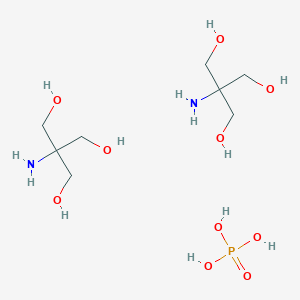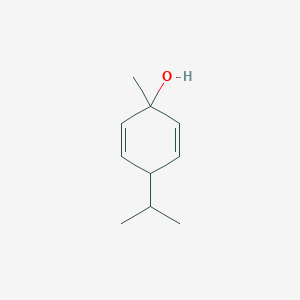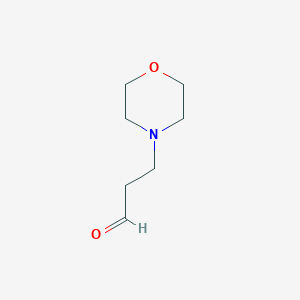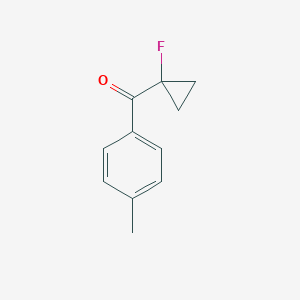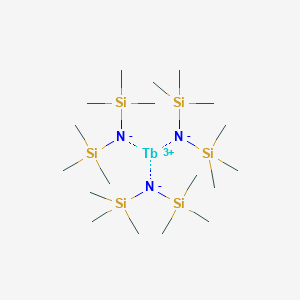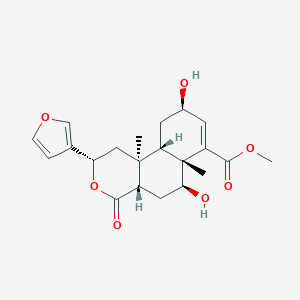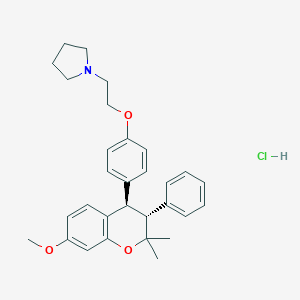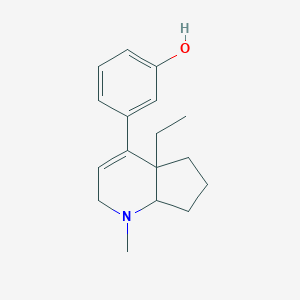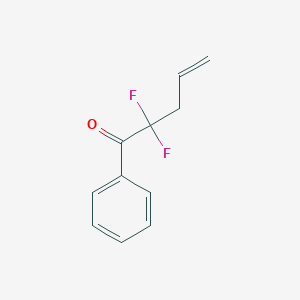
2,2-Difluoro-1-phenylpent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-phenylpent-4-en-1-one, also known as DFPE, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DFPE is a fluorinated analog of chalcone, a natural compound found in many plants. DFPE has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2,2-Difluoro-1-phenylpent-4-en-1-one is not fully understood. However, it is believed that 2,2-Difluoro-1-phenylpent-4-en-1-one exerts its biological activities by interacting with various targets in cells, including enzymes and receptors. 2,2-Difluoro-1-phenylpent-4-en-1-one has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2,2-Difluoro-1-phenylpent-4-en-1-one has also been found to bind to the estrogen receptor and exhibit estrogenic activity.
生化学的および生理学的効果
2,2-Difluoro-1-phenylpent-4-en-1-one has been found to exhibit various biochemical and physiological effects. 2,2-Difluoro-1-phenylpent-4-en-1-one has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. 2,2-Difluoro-1-phenylpent-4-en-1-one has also been found to exhibit antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. 2,2-Difluoro-1-phenylpent-4-en-1-one has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 2,2-Difluoro-1-phenylpent-4-en-1-one has also been found to exhibit estrogenic activity by binding to the estrogen receptor.
実験室実験の利点と制限
2,2-Difluoro-1-phenylpent-4-en-1-one has several advantages for lab experiments. 2,2-Difluoro-1-phenylpent-4-en-1-one is easy to synthesize using various methods, and it is readily available in large quantities. 2,2-Difluoro-1-phenylpent-4-en-1-one is also stable under various conditions, making it easy to handle and store. However, 2,2-Difluoro-1-phenylpent-4-en-1-one has some limitations for lab experiments. 2,2-Difluoro-1-phenylpent-4-en-1-one is highly reactive and can react with various functional groups, making it difficult to use in some reactions. 2,2-Difluoro-1-phenylpent-4-en-1-one is also highly toxic and can be harmful to human health if not handled properly.
将来の方向性
2,2-Difluoro-1-phenylpent-4-en-1-one has several potential future directions for research. 2,2-Difluoro-1-phenylpent-4-en-1-one can be used as a building block for the synthesis of various compounds with potential applications in medicinal chemistry, material science, and organic synthesis. 2,2-Difluoro-1-phenylpent-4-en-1-one can also be studied further for its potential applications in the treatment of cancer, inflammation, and bacterial infections. 2,2-Difluoro-1-phenylpent-4-en-1-one can also be studied further for its mechanism of action and its interactions with various targets in cells. Overall, 2,2-Difluoro-1-phenylpent-4-en-1-one has the potential to be a valuable tool for scientific research in various fields.
合成法
2,2-Difluoro-1-phenylpent-4-en-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, aldol condensation reaction, and Suzuki-Miyaura cross-coupling reaction. The Claisen-Schmidt condensation reaction involves the condensation of 2,2-difluoroacetophenone and benzaldehyde in the presence of a base catalyst. The aldol condensation reaction involves the reaction of 2,2-difluoroacetophenone with benzaldehyde in the presence of a base catalyst and a reducing agent. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2,2-difluoro-1-iodopent-4-en-1-one with phenylboronic acid in the presence of a palladium catalyst.
科学的研究の応用
2,2-Difluoro-1-phenylpent-4-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. 2,2-Difluoro-1-phenylpent-4-en-1-one has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 2,2-Difluoro-1-phenylpent-4-en-1-one has also been used as a building block for the synthesis of various compounds, including fluorescent dyes and liquid crystals.
特性
CAS番号 |
100699-89-6 |
|---|---|
製品名 |
2,2-Difluoro-1-phenylpent-4-en-1-one |
分子式 |
C11H10F2O |
分子量 |
196.19 g/mol |
IUPAC名 |
2,2-difluoro-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C11H10F2O/c1-2-8-11(12,13)10(14)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChIキー |
LBUAJXHTLYLBGF-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)C1=CC=CC=C1)(F)F |
正規SMILES |
C=CCC(C(=O)C1=CC=CC=C1)(F)F |
同義語 |
4-Penten-1-one, 2,2-difluoro-1-phenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



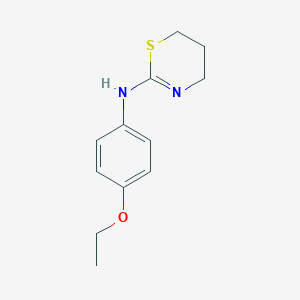
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)

